molecular formula C10H11NO B3275612 1-Ethyl-1H-indol-4-ol CAS No. 627500-98-5

1-Ethyl-1H-indol-4-ol

Cat. No.: B3275612
CAS No.: 627500-98-5
M. Wt: 161.2 g/mol
InChI Key: AEEQWOFVZWBZDJ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-4-ol (CAS 627500-98-5) is a high-purity indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol, serves as a versatile chemical scaffold for the design and synthesis of novel bioactive molecules . The indole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Recent, cutting-edge research has specifically highlighted the application of this compound and its structural analogs in the development of novel psychedelic prodrugs . Scientists are actively investigating derivatives where the 4-hydroxy position is modified with various cleavable linkers to create new chemical entities with altered pharmacokinetic profiles . This strategy aims to fine-tune metabolic processing and systemic exposure of active drug molecules, which is a critical area of study in CNS drug development. The provided physicochemical data, including a calculated density of 1.122 g/cm³ and a boiling point of approximately 324°C, inform critical solvent selection and reaction planning . Researchers can leverage this compound as a key synthetic intermediate to explore structure-activity relationships and develop next-generation therapeutics for psychiatric disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethylindol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-11-7-6-8-9(11)4-3-5-10(8)12/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEQWOFVZWBZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indol-4-ol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines with alkynes or alkenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-ethyl-1H-indol-4-ol and its derivatives as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Case Studies and Findings:

  • Synthesis and Evaluation : A study synthesized several indole derivatives, including this compound, and assessed their anticancer activity. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC50 values below 10 µM against HeLa cells, suggesting strong potential for further development as anticancer agents .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the indole structure could enhance cytotoxicity. For instance, compounds with specific substituents on the indole ring showed improved binding affinity to cancer cell receptors, leading to increased apoptosis in cancer cells .
CompoundCell LineIC50 Value (µM)Remarks
4lHeLa9.73Most active derivative
4aA549<10Significant antiproliferative activity

Antiviral Properties

Indole derivatives, including this compound, have shown promising antiviral activities. Research indicates that these compounds can inhibit viral replication through various mechanisms.

Research Insights:

  • Mechanism of Action : Studies suggest that indole derivatives can interfere with viral entry or replication by modulating host cell signaling pathways. This property is particularly relevant in the context of HIV and other viral infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines.

Key Findings:

  • Cytokine Inhibition : Compounds derived from this compound significantly reduced levels of IL-6 and IL-8 in treated cells, indicating a strong anti-inflammatory effect . This suggests potential applications in treating inflammatory diseases.

Cardiovascular Effects

Research into the cardiovascular applications of indole derivatives has revealed that they may possess beneficial effects on heart health.

Study Highlights:

  • Adrenolytic Activity : Certain derivatives have been shown to exhibit α1 and β-adrenolytic activities, which are crucial for managing hypertension and arrhythmias. This opens avenues for developing new cardiovascular drugs based on indole structures .

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Ethyl-1H-indol-4-ol Not provided C₁₀H₁₁NO 161.20 1-Ethyl, 4-OH Higher hydrophobicity
5-Methyl-1H-indol-4-ol 19499-83-3 C₉H₉NO 147.17 5-Methyl, 4-OH Reduced steric hindrance
1-Methyl-1H-indol-4-ol 7556-37-8 C₉H₉NO 147.17 1-Methyl, 4-OH Lower molecular weight
5-Methoxy-1H-indol-4-ol 49635-16-7 C₉H₉NO₂ 163.17 5-Methoxy, 4-OH Enhanced electron donation
3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol 19499-82-2 C₁₁H₁₄N₂O 190.25 3-(Dimethylamino)ethyl, 4-OH Basic character, salt formation
3-[2-[Ethyl(methyl)amino]ethyl]-1H-indol-4-ol 77872-41-4 C₁₃H₁₈N₂O 218.30 3-Aminoethyl, 4-OH Psychoactive potential
Key Observations :
  • Methoxy Groups: 5-Methoxy-1H-indol-4-ol exhibits stronger electron-donating effects, altering reactivity in electrophilic substitution reactions . Amino Groups: Compounds like 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol introduce basicity, enabling salt formation and improved solubility in acidic conditions .
Key Observations :
  • Synthetic Routes: Click chemistry (e.g., triazole formation) is employed for complex derivatives like 3-triazolyl-indoles , whereas simpler alkylation is used for this compound analogs. Aminoethyl-substituted indoles (e.g., 4-OH-MET) require multi-step substitutions and condensations .
  • Pharmacology: Ethyl/methylaminoethyl groups (e.g., 4-OH-MET) correlate with psychoactivity, likely via serotonin receptor interactions . Hydroxyl and methoxy groups enhance antioxidant capacity, as seen in ischemia treatment compounds .

Biological Activity

Overview

1-Ethyl-1H-indol-4-ol is a derivative of indole, a prominent heterocyclic compound recognized for its diverse biological activities. This compound exhibits potential applications in various fields, including pharmacology and medicinal chemistry, owing to its unique structural features and biological properties.

This compound possesses an ethyl group at the nitrogen position of the indole ring, which influences its chemical reactivity and biological activity. The compound can be synthesized through methods such as Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound can bind to various receptors, including serotonin receptors (5-HT2A and 5-HT2C), modulating their activity and leading to physiological effects.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial membranes or inhibit vital metabolic processes.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. It may act by:

  • Inhibiting cell cycle progression.
  • Triggering oxidative stress within cancer cells.
    These mechanisms highlight its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been studied for its effects on neuronal survival in models of ischemic injury, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study B Reported anticancer effects in vitro, showing reduced viability of breast cancer cell lines upon treatment with the compound.
Study C Investigated neuroprotective effects in a rat model of ischemic stroke, showing reduced neuronal damage when treated with this compound post-injury .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

CompoundStructural FeatureBiological Activity
1-Methyl-1H-indol-4-olMethyl groupModerate anticancer activity
1-Isopropyl-1H-indol-4-olIsopropyl groupEnhanced lipophilicity and potential neuroactivity
1-ButyrylindoleButyryl groupNotable anti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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